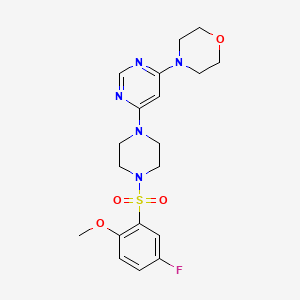
4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H24FN5O4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the one mentioned are often synthesized and characterized to explore their potential as therapeutic agents. For example, novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, showing significant activity as COX-2 inhibitors (A. Abu‐Hashem et al., 2020). This demonstrates the chemical compound's relevance in synthesizing new drugs with potential medicinal benefits.
Antibacterial Activity
Research has also focused on the synthesis of tetracyclic quinolone antibacterials with novel structures, which have been tested for their efficacy against both Gram-positive and Gram-negative bacteria (M. Taguchi et al., 1992). Such studies highlight the potential of complex molecules like the one in addressing antibiotic resistance and developing new antimicrobial agents.
Antiproliferative and Anticancer Activity
The exploration of structure-activity relationships to identify β-1,3-glucan synthase inhibitors presents another avenue of research, where compounds have shown significant efficacy in models of Candida glabrata infection (P. Ting et al., 2011). This suggests potential applications in antifungal therapy and the treatment of cancer through inhibition of essential enzymes in pathological organisms or cells.
Receptor Binding and Imaging Agents
Another area of application is in the development of environment-sensitive fluorescent ligands for imaging receptors, as demonstrated by the synthesis of derivatives with high affinity for the 5-HT(1A) receptor, combined with excellent fluorescence properties for visualization in cellular models (E. Lacivita et al., 2009). This research can be instrumental in creating diagnostic tools and studying receptor dynamics in live cells.
properties
IUPAC Name |
4-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c1-28-16-3-2-15(20)12-17(16)30(26,27)25-6-4-23(5-7-25)18-13-19(22-14-21-18)24-8-10-29-11-9-24/h2-3,12-14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEQBQDIXPFINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Fluorophenyl)piperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2688339.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B2688340.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/no-structure.png)
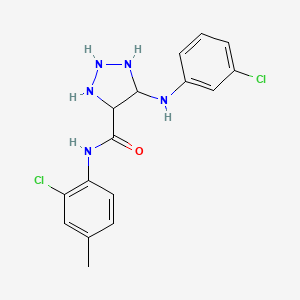
![N-[3-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2688345.png)

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)

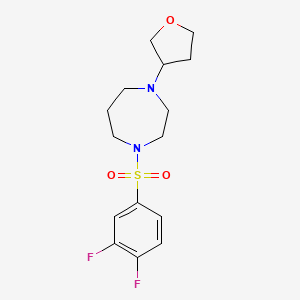

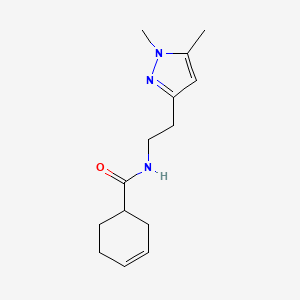
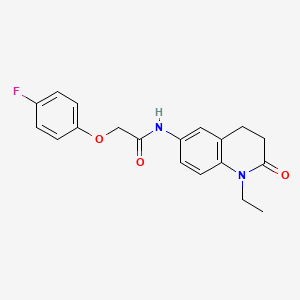
![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)
